molecular formula C8H8N4O2 B13014468 methyl3-methyl-1H-pyrazolo[3,4-b]pyrazine-5-carboxylate

methyl3-methyl-1H-pyrazolo[3,4-b]pyrazine-5-carboxylate

Cat. No.: B13014468
M. Wt: 192.17 g/mol
InChI Key: QYQHKJBWMQNMMX-UHFFFAOYSA-N
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Description

Methyl 3-methyl-1H-pyrazolo[3,4-b]pyrazine-5-carboxylate is a heterocyclic compound that belongs to the family of pyrazolopyrazines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug design and development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-methyl-1H-pyrazolo[3,4-b]pyrazine-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-1H-pyrazole-5-carboxylic acid with methylating agents in the presence of a base . The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methyl-1H-pyrazolo[3,4-b]pyrazine-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl 3-methyl-1H-pyrazolo[3,4-b]pyrazine-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of agrochemicals and materials science

Mechanism of Action

The mechanism of action of methyl 3-methyl-1H-pyrazolo[3,4-b]pyrazine-5-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. These interactions can trigger downstream signaling pathways, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-methyl-1H-pyrazolo[3,4-b]pyrazine-5-carboxylate is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C8H8N4O2

Molecular Weight

192.17 g/mol

IUPAC Name

methyl 3-methyl-2H-pyrazolo[3,4-b]pyrazine-5-carboxylate

InChI

InChI=1S/C8H8N4O2/c1-4-6-7(12-11-4)9-3-5(10-6)8(13)14-2/h3H,1-2H3,(H,9,11,12)

InChI Key

QYQHKJBWMQNMMX-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NN1)N=CC(=N2)C(=O)OC

Origin of Product

United States

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